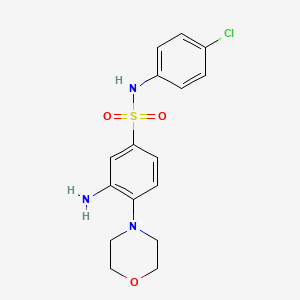

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a unique structure with an amino group, a chlorophenyl group, a morpholine ring, and a sulfonamide group, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Sulfonamide Group: The initial step often involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine under basic conditions to form N-(4-chlorophenyl)-4-(morpholin-4-yl)benzenesulfonamide.

Introduction of the Amino Group: The next step involves the nitration of the benzene ring followed by reduction to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to the bacteriostatic effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfamethoxazole: Another sulfonamide with antibacterial properties.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the morpholine ring and the chlorophenyl group. These structural elements may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Activité Biologique

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, which includes an amino group, a chlorophenyl moiety, and a morpholine ring, enhances its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 367.85 g/mol

- Purity : Typically ≥98%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in physiological processes and is implicated in cancer progression and bacterial growth inhibition.

- Nucleophilic Substitution Reactions : The sulfonamide group can undergo nucleophilic substitutions, which are essential for modifying the compound to enhance efficacy.

Biological Activities

Research indicates that sulfonamide compounds exhibit a range of biological activities, including:

- Antibacterial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth through mechanisms involving carbonic anhydrase inhibition .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | Amino group on benzene | Antibacterial | Simpler structure; lacks morpholine ring |

| N-(pyridin-2-yl)benzene-1-sulfonamide | Pyridine substituent | Anticancer | Different heterocyclic structure |

| 2-Chloro-N-(2-morpholinoethyl)benzenesulfonamide | Chlorine and morpholine | Antimicrobial | More complex; includes ethylene bridge |

The presence of both the morpholine ring and chlorophenyl moiety distinguishes this compound from others, contributing to its unique biological profile and potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related sulfonamides:

- Cardiovascular Effects : A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly alter cardiovascular parameters, suggesting potential therapeutic implications .

- Inhibitory Effects on Cancer Cell Lines : Research demonstrated that similar compounds exhibited cytotoxic activity against cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating significant potency. These findings support further exploration into the anticancer potential of this compound .

Pharmacokinetic Considerations

Pharmacokinetic parameters are crucial for understanding the behavior of this compound in biological systems. Theoretical studies using models like ADME/PK have suggested varying permeability profiles across different cell lines, which could impact its bioavailability and therapeutic effectiveness .

Propriétés

IUPAC Name |

3-amino-N-(4-chlorophenyl)-4-morpholin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c17-12-1-3-13(4-2-12)19-24(21,22)14-5-6-16(15(18)11-14)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXVDBQWLYKUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.